molecular formula C23H27NO3 B12786494 2-Ethyl-3-quinuclidyl benzilate CAS No. 102338-77-2

2-Ethyl-3-quinuclidyl benzilate

Cat. No.: B12786494
CAS No.: 102338-77-2
M. Wt: 365.5 g/mol
InChI Key: UWUJLHYQCAEYBJ-UHFFFAOYSA-N
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Description

2-Ethyl-3-quinuclidyl benzilate is a synthetic organic compound known for its potent anticholinergic properties. It is a derivative of quinuclidine and benzilic acid, and it has been studied for its effects on the central nervous system. This compound is of interest in both military and medical research due to its ability to act as an incapacitating agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-quinuclidyl benzilate typically involves the reaction of methyl benzilate with 3-quinuclidinol. This reaction is carried out in an inert anhydrous aliphatic hydrocarbon solvent, such as normal heptane, in the presence of metallic sodium. The reaction conditions require a 5-10% molar excess of 3-quinuclidinol and 7-15 molar percent of metallic sodium based on the methyl benzilate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-quinuclidyl benzilate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinuclidine ring.

    Substitution: Substitution reactions can occur at the benzilate moiety, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of benzilate analogs with different functional groups.

Mechanism of Action

2-Ethyl-3-quinuclidyl benzilate exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors. This action blocks the binding of acetylcholine, leading to a decrease in cholinergic neurotransmission. The compound primarily targets the M1 and M4 subtypes of muscarinic receptors, which are involved in cognitive and motor functions .

Properties

CAS No.

102338-77-2

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

(2-ethyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C23H27NO3/c1-2-20-21(17-13-15-24(20)16-14-17)27-22(25)23(26,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-21,26H,2,13-16H2,1H3

InChI Key

UWUJLHYQCAEYBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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